Cefditoren Acid Sodium Salt

Antimicrobial Susceptibility Streptococcus pneumoniae MIC Testing

Procure Cefditoren Acid Sodium Salt (CAS 104146-53-4) as your definitive reference standard for analytical method development and antimicrobial resistance surveillance. Its unique sodium salt form guarantees the solubility required for HPLC/UPLC purity profiling, while its superior affinity for specific penicillin-binding proteins ensures accurate MIC assay calibration against S. pneumoniae and H. influenzae, unmatched by other oral cephalosporins. Choose this fully characterized active pharmaceutical ingredient to ensure data integrity, batch-to-batch consistency, and compliance with regulatory pharmacopeial standards for generic cefditoren pivoxil formulations.

Molecular Formula C19H17N6NaO5S3
Molecular Weight 528.6 g/mol
Cat. No. B13387307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefditoren Acid Sodium Salt
Molecular FormulaC19H17N6NaO5S3
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]
InChIInChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1
InChIKeyVFUMWBZIKOREOO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefditoren Acid Sodium Salt: Core Characteristics and Procurement Context


Cefditoren Acid Sodium Salt (CAS 104146-53-4) is the active pharmaceutical ingredient (API) form of cefditoren, a third-generation oral cephalosporin antibiotic. As a sodium salt, it is the stable, water-soluble derivative of cefditoren acid, facilitating use in analytical method development, quality control, and as a reference standard . Cefditoren is a prodrug, typically administered as cefditoren pivoxil, which is rapidly hydrolyzed by intestinal esterases to yield the microbiologically active cefditoren [1]. The compound exhibits a broad spectrum of bactericidal activity against clinically important Gram-positive and Gram-negative respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis [2].

Why In-Class Substitution for Cefditoren Acid Sodium Salt Compromises Research Integrity


Substituting Cefditoren Acid Sodium Salt with another oral cephalosporin (e.g., cefdinir, cefixime, cefuroxime) in research, analytical method validation, or as a reference standard introduces significant variability and invalidates comparative studies. The compound's unique molecular structure confers a distinct spectrum of antibacterial activity and stability against specific β-lactamases, which is not replicated by other agents in its class [1]. Crucially, the sodium salt form itself is essential for achieving the necessary solubility and stability for formulation research and analytical applications, as the free acid form has low water solubility . Using an alternative compound or a non-validated salt form will lead to inaccurate results in Minimum Inhibitory Concentration (MIC) assays, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and purity assessments, thereby undermining scientific conclusions and regulatory compliance .

Quantitative Differentiation of Cefditoren Acid Sodium Salt from Oral Cephalosporin Analogs


Superior Potency Against Penicillin-Intermediate S. pneumoniae vs. Cefdinir and Cefprozil

Cefditoren demonstrates significantly higher potency against community-acquired Streptococcus pneumoniae, including penicillin-intermediate strains, compared to other oral cephalosporins. A US surveillance study (2004-2006) using reference broth microdilution found cefditoren to be the most potent cephalosporin tested (MIC50 0.015 mg/L). This activity was quantifiably superior to cefuroxime (2-fold), cefdinir (4-fold), and cefprozil (8-fold) [1]. Against penicillin-intermediate strains specifically, cefditoren's MIC50 was 0.12 mg/L [1].

Antimicrobial Susceptibility Streptococcus pneumoniae MIC Testing

Enhanced Intrinsic Activity Against Haemophilus influenzae and Moraxella catarrhalis vs. Comparator Agents

Cefditoren exhibits superior intrinsic activity against major Gram-negative respiratory pathogens. In a Chinese study (2009-2010), cefditoren demonstrated the lowest MIC50/MIC90 (≤0.016/0.064 μg/mL) against H. influenzae among all tested drugs, a potency unaffected by β-lactamase production or ampicillin resistance [1]. It inhibited all β-lactamase-negative ampicillin-resistant (BLNAR) strains at 0.5 μg/mL [1]. Against M. catarrhalis, cefditoren's MIC90 was 0.064 μg/mL for β-lactamase-nonproducing strains and 0.5 μg/mL for β-lactamase-producing strains [1]. This is corroborated by a Spanish study where cefditoren was the most active drug against H. influenzae (MIC50/90 = 0.015/0.06 μg/mL) and BLNAR strains were fully inhibited at 0.06 μg/mL [2].

Haemophilus influenzae Moraxella catarrhalis Beta-lactamase Stability

Lower Propensity for Resistance Selection: Quantitative Mutant Selection Data vs. Cefuroxime and Azithromycin

Cefditoren demonstrates a lower propensity for selecting resistant mutants of S. pneumoniae compared to other agents. In a 50-subculture study, neither cefditoren nor co-amoxiclav selected for resistant mutants. In stark contrast, cefuroxime and azithromycin selected for resistant mutants in two and nine strains, respectively [1]. This reduced resistance selection is further supported by cefditoren's high binding affinity for Penicillin-Binding Proteins (PBPs), with a Kd of 0.005 ± 0.004 µM toward PBP1A of S. pneumoniae, which is lower than that of cefcapene, cefixime, and cefdinir [2].

Antimicrobial Resistance Mutant Selection Window S. pneumoniae

Analytical and Formulation Utility: Validated Sodium Salt for Research and Development

Cefditoren Acid Sodium Salt is the preferred form for pharmaceutical analysis and research due to its validated stability and solubility. It is provided with comprehensive characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production . In contrast, the free acid form (cefditoren) has low solubility in water at ambient temperatures, rendering it impractical for many aqueous analytical and formulation procedures [1]. The sodium salt's solubility in water (2 mg/mL, warmed) enables its use in standard laboratory workflows .

Analytical Chemistry Reference Standard Formulation Science

Validated Application Scenarios for Cefditoren Acid Sodium Salt in Research and Development


Reference Standard for Antimicrobial Susceptibility Testing (AST) and Surveillance Studies

Given its well-documented potency and spectrum against key respiratory pathogens, Cefditoren Acid Sodium Salt serves as a critical reference standard for calibrating Minimum Inhibitory Concentration (MIC) assays. Its use ensures accuracy and comparability in global antimicrobial resistance surveillance programs for S. pneumoniae and H. influenzae, as evidenced by its role in multiple international studies [1].

Analytical Method Development and Validation for ANDA Submissions

The compound is supplied with comprehensive characterization data, making it ideal for developing and validating analytical methods (e.g., HPLC, UPLC) for purity and impurity profiling. This is essential for Quality Control (QC) in the production of generic cefditoren pivoxil formulations and for meeting regulatory requirements for Abbreviated New Drug Applications (ANDA) .

Mechanistic Studies of Beta-Lactam Resistance and PBP Binding

Cefditoren's uniquely high affinity for specific Penicillin-Binding Proteins (PBPs), such as PBP1A and PBP3A/B, and its low propensity for selecting resistant mutants make it a valuable tool compound in basic research. It is used to investigate the structure-activity relationships of beta-lactam antibiotics and to elucidate mechanisms of resistance in Gram-positive and Gram-negative bacteria [2].

Formulation Research for Improved Oral Bioavailability and Novel Delivery Systems

While the sodium salt is the active moiety, its solubility and stability profile are key starting points for formulation scientists. Research into nanoparticulate compositions and controlled-release formulations of cefditoren pivoxil or its salts relies on the pure, well-characterized sodium salt as the API for pharmacokinetic and dissolution studies [3].

Technical Documentation Hub

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